molecular formula C9H10F3NO3 B12360273 Phenylcarbamic acid;2,2,2-trifluoroethanol

Phenylcarbamic acid;2,2,2-trifluoroethanol

Cat. No.: B12360273
M. Wt: 237.18 g/mol
InChI Key: XNSLFASJHUMGTN-UHFFFAOYSA-N
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Description

Phenylcarbamic acid;2,2,2-trifluoroethanol is a compound that combines the structural features of phenylcarbamic acid and 2,2,2-trifluoroethanol Phenylcarbamic acid is known for its applications in pharmaceuticals, while 2,2,2-trifluoroethanol is a versatile solvent used in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylcarbamic acid;2,2,2-trifluoroethanol can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NCO} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CF}_3 ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the final product meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

Phenylcarbamic acid;2,2,2-trifluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenylcarbamic acid;2,2,2-trifluoroethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.

    Biology: Employed in protein folding studies and as a stabilizer for certain biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phenylcarbamic acid;2,2,2-trifluoroethanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s acidity, allowing it to participate in various biochemical pathways. The phenylcarbamic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamic acid: Known for its use in pharmaceuticals and as a building block in organic synthesis.

    2,2,2-Trifluoroethanol: A versatile solvent with applications in chemistry and biology.

Uniqueness

Phenylcarbamic acid;2,2,2-trifluoroethanol combines the properties of both phenylcarbamic acid and 2,2,2-trifluoroethanol, resulting in a compound with enhanced reactivity and potential applications. Its unique structure allows it to participate in a broader range of chemical reactions and biological processes compared to its individual components.

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

phenylcarbamic acid;2,2,2-trifluoroethanol

InChI

InChI=1S/C7H7NO2.C2H3F3O/c9-7(10)8-6-4-2-1-3-5-6;3-2(4,5)1-6/h1-5,8H,(H,9,10);6H,1H2

InChI Key

XNSLFASJHUMGTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O.C(C(F)(F)F)O

Origin of Product

United States

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